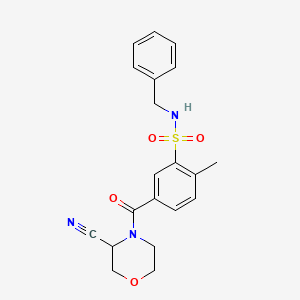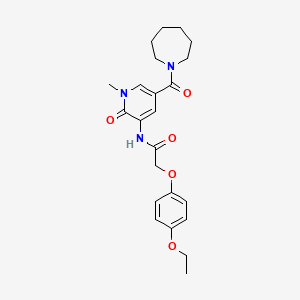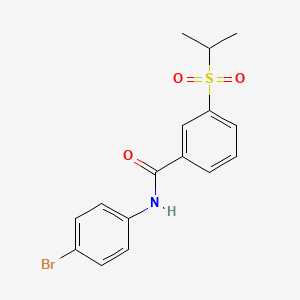
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques used might include melting point determination, IR spectroscopy, and UV/Vis spectroscopy.Applications De Recherche Scientifique
Antipathogenic Activity
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide derivatives demonstrate potential as antimicrobial agents with antibiofilm properties. A study by Limban et al. (2011) synthesized acylthioureas related to this compound, showing significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for biofilm growth. This suggests potential applications in developing new antimicrobial strategies (Limban et al., 2011).
Material Science and Copolymerization
The compound's derivatives have been studied in the field of material science. For instance, Bezděk and Hrabák (1979) investigated N-(Monohalogenphenyl) maleimides, including bromide variants, for their copolymerization with styrene and butadiene. This research offers insights into the compound's utility in developing new materials with specific properties (Bezděk & Hrabák, 1979).
Cancer Research
Zhou et al. (2008) explored derivatives of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide in cancer research. They discovered compounds with selective inhibition of histone deacetylases (HDACs), showing promise in cancer cell proliferation inhibition and apoptosis induction. This indicates the compound's potential role in developing new anticancer therapies (Zhou et al., 2008).
X-ray Structure Characterization
Saeed et al. (2010) focused on the crystal structure characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. They provided detailed insights into the compound's molecular structure through X-ray diffraction, suggesting implications for its structural applications in various fields (Saeed et al., 2010).
Melanoma Imaging
Research by Eisenhut et al. (2000) explored radioiodinated N-(dialkylaminoalkyl)benzamides, related to N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide, for melanoma imaging. They discovered high uptake in melanoma cells, suggesting potential use in diagnostic imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Orientations Futures
This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties and reactivity.
I hope this general guide is helpful. For a specific compound like “N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide”, you would need to consult scientific literature or databases that might contain information on it. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to researchers who specialize in the type of chemistry relevant to this compound. They might be able to provide more specific information or suggest relevant resources.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-11(2)22(20,21)15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEOFLXWRVVMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

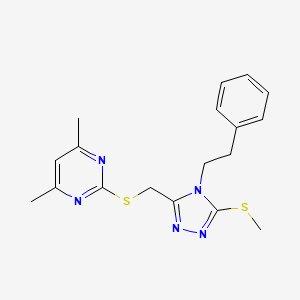
![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
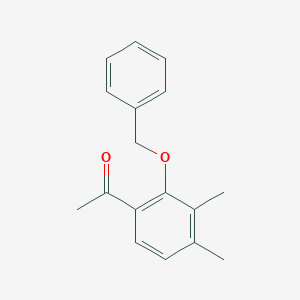
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
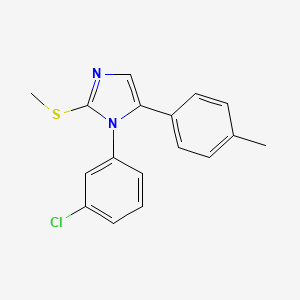
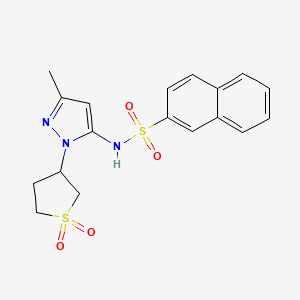
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
